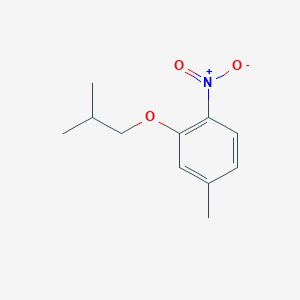
(5-bromo-1H-pyrazol-3-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-bromo-1H-pyrazol-3-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 2102408-79-5 . It has a molecular weight of 213.46 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H5BrN2O.ClH/c5-4-1-3(2-8)6-7-4;/h1,8H,2H2,(H,6,7);1H . This indicates the presence of a bromine atom at the 5th position of the pyrazole ring.Physical and Chemical Properties Analysis
“this compound” is a compound with a molecular formula of C4H6BrClN2O . The compound is stored at 0-8 °C .Scientific Research Applications
Synthesis of Novel Compounds
One application is in the synthesis of novel chemical entities, where it acts as a precursor or intermediate. For example, the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties has been explored. These derivatives were tested in combination with the antitumor drug Temobel (Temozolomide) used in brain tumor chemotherapy, showing a synergetic effect (Kletskov et al., 2018). Another study involved the construction of 1D coordination polymers with distinct magnetic properties influenced by the solvent, highlighting the compound's role in developing materials with potential magnetic applications (Liu, Zhang, & Zhu, 2009).
Development of Magnetic Materials
The compound has been utilized in the development of coordination polymers with varying magnetic behaviors. For instance, polymers constructed from it have shown a range from long-range magnetic ordering to exhibiting single-chain magnet behaviors, a pioneering example of polymorphs in single-chain magnets (Liu, Zhang, & Zhu, 2009).
Bioactive Compound Synthesis
In bioactive compound synthesis, researchers have explored its potential in creating derivatives with enhanced biological activities. For instance, brominated trihalomethylenones, derivatives of the compound, have been used as precursors in synthesizing pyrazoles with various functional groups, showcasing its versatility in medicinal chemistry (Martins et al., 2013).
Environmental Applications
In environmental chemistry, the compound's derivatives have been investigated for their ability to inhibit corrosion on mild steel in hydrochloric acid solution, demonstrating its potential in materials protection and extending the lifespan of industrial components (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Safety and Hazards
The safety information for “(5-bromo-1H-pyrazol-3-yl)methanol hydrochloride” indicates that it may be harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities , it may affect pathways related to these diseases.
Result of Action
Its potential antileishmanial and antimalarial activities suggest that it may have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
(3-bromo-1H-pyrazol-5-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O.ClH/c5-4-1-3(2-8)6-7-4;/h1,8H,2H2,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDVAOQMMHLCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Br)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2963922.png)
![N-(2-cyclopropylethyl)-6-(4-{6-[(2-cyclopropylethyl)carbamoyl]pyridazin-3-yl}piperazin-1-yl)pyridazine-3-carboxamide](/img/structure/B2963923.png)
![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)

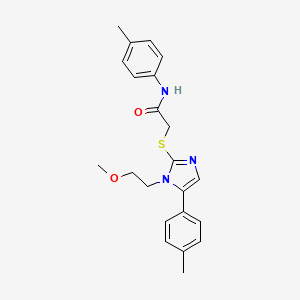
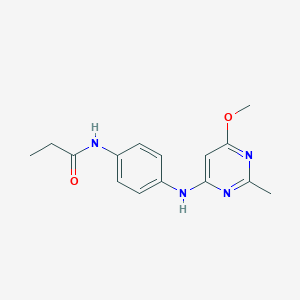
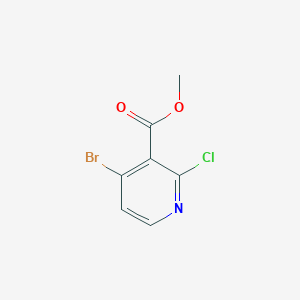


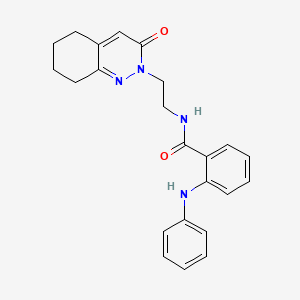
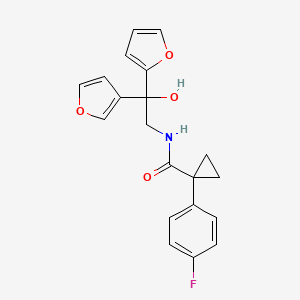
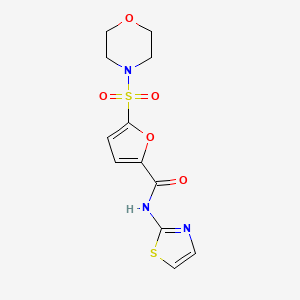
![2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2963943.png)
